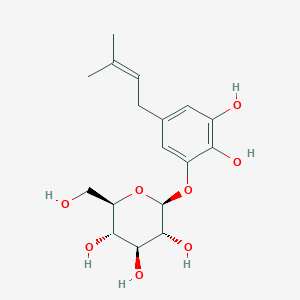
Corialin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corialin B is an organic compound with the chemical formula C6H6O6. It is a phenolic compound that appears as colorless crystals or white powder. This compound is a natural pigment often used as a colorant in food and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Corialin B is typically synthesized from phenol through a series of chemical reactions, including oxidation. The specific preparation method may vary by manufacturer and research laboratory .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, ensuring high purity and consistency. The process often includes multiple purification steps to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: Corialin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Corialin B has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular processes and enzyme activities.
Industry: Utilized as a natural pigment in food and pharmaceutical products.
Wirkmechanismus
Corialin B exerts its effects through various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways involved in inflammation and cellular processes. The exact mechanism may vary depending on the application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison: Corialin B is unique due to its specific chemical structure and properties. While similar compounds like Corialin A share some characteristics, this compound’s distinct molecular configuration allows for unique applications and effects .
Eigenschaften
Molekularformel |
C17H24O8 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-(3-methylbut-2-enyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H24O8/c1-8(2)3-4-9-5-10(19)13(20)11(6-9)24-17-16(23)15(22)14(21)12(7-18)25-17/h3,5-6,12,14-23H,4,7H2,1-2H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
FIMKHSBSARDIIL-USACIQFYSA-N |
Isomerische SMILES |
CC(=CCC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


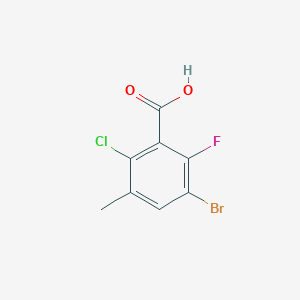
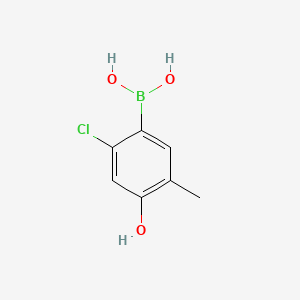
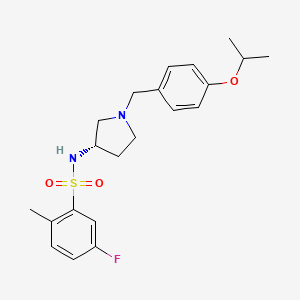
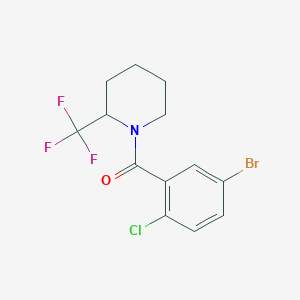


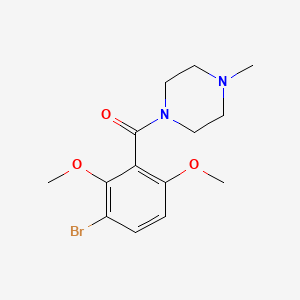
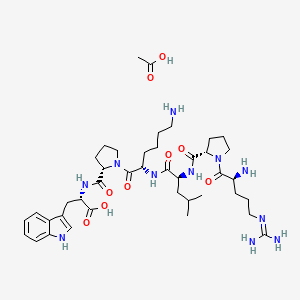
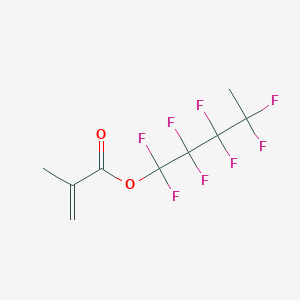
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

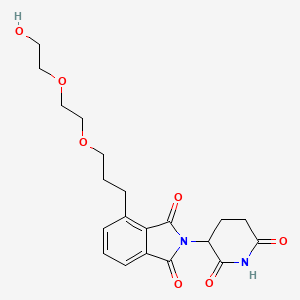
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

